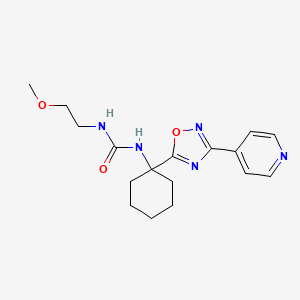

1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-24-12-11-19-16(23)21-17(7-3-2-4-8-17)15-20-14(22-25-15)13-5-9-18-10-6-13/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKOSHWBRGRDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Methoxyethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel derivative featuring a 1,2,4-oxadiazole moiety, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes a methoxyethyl group, a cyclohexyl ring, and a pyridine-substituted oxadiazole, which contribute to its biological properties.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole ring have gained attention for their potential therapeutic applications. They exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: Summary of Biological Activities of 1,2,4-Oxadiazole Derivatives

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole ring interacts with various enzymes involved in cellular processes.

- Disruption of Cellular Membranes : The hydrophobic nature of the cyclohexyl group may disrupt membrane integrity in target cells.

- Modulation of Signaling Pathways : The pyridine component may influence signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antitubercular Activity

A study by Parikh et al. (2020) demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antitubercular activity against Mycobacterium tuberculosis strains. The compound showed an impressive inhibition percentage at various concentrations, highlighting its potential as an antitubercular agent.

Case Study 2: Anticancer Properties

Fayad et al. (2019) explored the anticancer potential of various oxadiazole derivatives through a screening process on multicellular spheroids. Their findings indicated that certain derivatives exhibited cytotoxic effects on cancer cells, suggesting that the compound may have therapeutic implications in oncology.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

Compound 14 ():

- Structure : 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea.

- Molecular Formula : C₂₃H₂₂N₅O₂ (MW: 400.45 g/mol).

- Key Differences :

- Pyrrolidinyl core instead of cyclohexyl.

- Biphenyl substituent on the urea nitrogen.

- Implications :

Compound 9a ():

- Structure : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea.

- Molecular Formula : C₁₄H₁₈N₄O (MW: 258.32 g/mol).

- Key Differences :

- Pyrazole ring replaces oxadiazole.

- Ethyl and methyl groups instead of methoxyethyl.

- Implications :

BF37376 ():

- Structure : 3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea.

- Molecular Formula : C₂₁H₂₀F₃N₅O₂ (MW: 431.41 g/mol).

- Key Differences :

- Trifluoromethylphenyl substituent on urea.

- Implications :

Dihydrochloride Derivative ():

- Structure : [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride.

- Molecular Formula : C₁₃H₁₆N₄O·2HCl (MW: 317.22 g/mol).

- Key Differences :

- Amine instead of urea.

- Dihydrochloride salt.

- Implications: Salt form improves aqueous solubility.

Physicochemical Properties

*Estimated using fragment-based methods.

Q & A

Q. Optimization Tips :

- Use K₂CO₃ as a base for nucleophilic substitutions to enhance reaction efficiency .

- Monitor reaction progress with TLC or LC-MS to minimize side products.

- Yield improvements (up to 80%) are achievable by substituting polar aprotic solvents (e.g., DMF) for cyclization steps .

What spectroscopic and crystallographic methods are most reliable for structural validation?

Basic Research Question

Q. Advanced Consideration :

How should researchers design assays to evaluate kinase inhibition activity?

Advanced Research Question

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., MST1 or MAP4K1) based on structural homology to published oxadiazole-urea inhibitors .

- In Vitro Assays :

- Cellular Assays : Assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) .

Q. Data Interpretation :

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

- Substituent Variation :

- Computational Tools :

Q. Case Study :

- In , trifluoromethyl substituents enhanced potency by 3-fold, suggesting hydrophobic interactions are critical .

How can crystallography resolve challenges in structural determination?

Advanced Research Question

- Crystal Growth : Use vapor diffusion with PEG 3350 as a precipitant. Co-crystallize with kinase domains to stabilize binding conformations .

- Data Collection :

- Validation : Cross-check with MolProbity to ensure Ramachandran outliers <1% .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question

- Purity Analysis : Confirm compound integrity via HPLC (>95% purity). Impurities like unreacted isocyanate can skew results .

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .

- Stereochemical Effects : Isolate trans-cyclohexyl isomers () to avoid confounding activity from cis forms .

What methods improve solubility for in vivo studies?

Basic Research Question

- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation.

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) on the methoxyethyl moiety .

- Analytical Testing : Measure logP via shake-flask method ; target values <3 for optimal bioavailability .

How to assess compound stability under physiological conditions?

Basic Research Question

- Forced Degradation : Expose to pH 1–13 buffers at 37°C for 24h. Monitor via LC-MS for hydrolysis products (e.g., urea cleavage) .

- Thermal Stability : Use DSC to identify melting points (>200°C suggests solid-state stability) .

Can computational modeling predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.